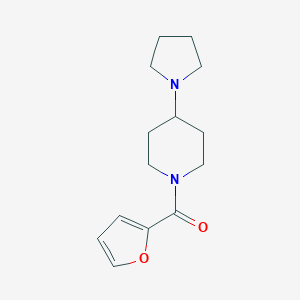
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as O-4310, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of phenethylamines and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine is not fully understood. However, it has been proposed that it acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. This may include the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, this compound has been found to have analgesic effects and may be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of this receptor, which may have implications for the treatment of various neurological disorders. However, one limitation of using this compound is its potential toxicity and the need for careful dosing and handling.
Orientations Futures
There are several future directions for the study of N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of research is the development of more selective sigma-1 receptor agonists that may have fewer side effects and greater therapeutic potential. Additionally, the use of this compound in combination with other drugs may be explored as a potential treatment for various neurological disorders. Finally, the use of this compound in animal models may be further explored to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor and may have implications for the treatment of various neurological disorders. While there are limitations to its use, future research may lead to the development of more selective and effective drugs based on this compound.
Méthodes De Synthèse
The synthesis of N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine involves the reaction of 2-(3,4,5-trimethoxybenzyl)pyridine with methylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling and protein folding. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
Propriétés
Formule moléculaire |
C18H24N2O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-methyl-2-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-16(21-2)18(23-4)17(12-14)22-3/h5-7,9,11-12H,8,10,13H2,1-4H3 |
Clé InChI |
NWXASCBITHSPTM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)


![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
